Karnamicin B3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

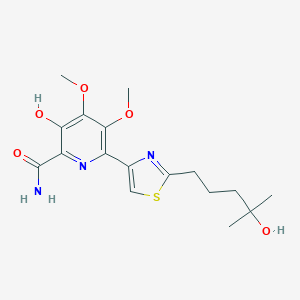

Karnamicin B3 is a useful research compound. Its molecular formula is C17H23N3O5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Biosynthetic Pathway of Karnamicins

Karnamicins are assembled via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system in Lentzea rhizosphaerae NEAU-A2, followed by tailoring modifications:

-

KnmA2 (PKS-NRPS) : Synthesizes the pyridine ring backbone through iterative condensation of malonyl-CoA and methylmalonyl-CoA units .

-

KnmB1/KnmB2 (Flavoprotein Monooxygenases) : Catalyze sequential hydroxylation at C4 and C6 positions of the pyridine ring, introducing hydroxyl groups with strict regioselectivity .

-

KnmF (Methyltransferase) : Methylates a hydroxyl group on the pyridine core, completing the fully substituted structure .

Intermediate compounds (e.g., 20–22 ) feature a leucine residue at C3, which is later hydrolyzed by KnmE (amidohydrolase) to yield the final product .

Hydroxylation by KnmB1 and KnmB2

These flavoprotein monooxygenases use molecular oxygen and NADPH to hydroxylate the pyridine ring:

-

Substrate Specificity : KnmB1 targets C4, while KnmB2 modifies C6, as confirmed by gene knockout experiments .

-

Mechanistic Insight : AlphaFold-predicted structures and mutagenesis studies reveal unique active-site residues (e.g., Asp134, Cys150) that direct regioselectivity, diverging from typical aromatic hydroxylases .

Methylation by KnmF

-

Reaction : Transfers a methyl group from S-adenosylmethionine (SAM) to a hydroxylated pyridine intermediate.

-

Impact : Enhances structural rigidity and ACE inhibitory potency .

Key Intermediates and Products

| Compound | Structural Feature | Enzyme Involved |

|---|---|---|

| 20–22 | C3-linked leucine residue | KnmA2, KnmB1/B2, KnmF |

| 23 | Leu-free intermediate after KnmE | KnmE (amidohydrolase) |

| Karnamicin | Fully substituted hydroxypyridine | KnmC (transaminase) |

Bioactivity Data

| Compound | ACE Inhibition (IC₅₀, μM) |

|---|---|

| Karnamicin B | 0.24 |

| Intermediate 20 | 5.81 |

| Intermediate 21 | 3.12 |

ACE inhibition assays demonstrate that methylation and hydroxylation enhance activity, with karnamicin B showing the highest potency .

Catalytic Mechanism of Pyridine Hydroxylation

Density functional theory (DFT) simulations propose two pathways for KnmB1/B2:

-

OH Rebound Mechanism : Forms a hemiaminal intermediate via Fe⁴⁺=O-mediated hydrogen abstraction.

-

Iminium Pathway : Generates an imine intermediate after deprotonation, favored at basic pH .

Both pathways require precise positioning of the pyridine ring relative to the iron-oxo center, facilitated by conserved hydrogen-bonding networks (e.g., Gln80, Asn120) .

Heterologous Production and Engineering

Expression of the knm cluster in Streptomyces albus J1074 confirmed pathway functionality but yielded unoxidized fatty acid side chains, indicating host-specific limitations . Gene complementation restored karnamicin production in ΔknmC mutants, validating KnmC’s role in transamination .

Therapeutic Potential

Karnamicins exhibit dose-dependent ACE inhibition, with IC₅₀ values comparable to clinically used inhibitors like captopril. Their modular biosynthesis enables engineering of analogs for improved pharmacokinetics .

属性

CAS 编号 |

122535-53-9 |

|---|---|

分子式 |

C17H23N3O5S |

分子量 |

381.4 g/mol |

IUPAC 名称 |

3-hydroxy-6-[2-(4-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C17H23N3O5S/c1-17(2,23)7-5-6-10-19-9(8-26-10)11-14(24-3)15(25-4)13(21)12(20-11)16(18)22/h8,21,23H,5-7H2,1-4H3,(H2,18,22) |

InChI 键 |

FXLGBQXGWFMNGL-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

规范 SMILES |

CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。